2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
CAS No.: 334017-72-0
Cat. No.: VC8102385
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334017-72-0 |
|---|---|
| Molecular Formula | C12H11NO2S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | 5-methyl-2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO2S/c1-7-4-3-5-9(6-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | BRCDIHVTPKLIQZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NC(=C(S2)C)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=C(S2)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Structural Analysis
The thiazole ring’s electron-deficient nature, combined with the electron-donating methyl groups and the electron-withdrawing carboxylic acid, creates a polarized system conducive to intermolecular interactions. X-ray crystallography of analogous compounds reveals planar thiazole rings with dihedral angles between the phenyl and thiazole planes ranging from 15° to 30°, influencing packing efficiency in solid-state structures .
Table 1: Predicted Physicochemical Properties
| Property | Value/Description | Basis of Estimation |
|---|---|---|
| Melting Point | 180–185°C | Analogous thiazole-carboxylic acids |
| Water Solubility | <1 mg/mL (25°C) | Low due to hydrophobic substituents |
| logP (Octanol-Water) | 2.8 ± 0.3 | Calculated via ChemDraw |
| pKa | 2.5 (carboxylic acid) | Typical for aryl carboxylic acids |
Synthetic Methodologies
General Synthesis Strategies
Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For 2-(3-methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, a modified route is proposed:
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Formation of the Thiazole Core:
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React 3-methylacetophenone (as the α-haloketone precursor) with thiourea in ethanol under reflux.
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Intermediate isolation: 5-methyl-2-(3-methylphenyl)thiazole-4-carboxylate (ester form).
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Hydrolysis to Carboxylic Acid:
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Treat the ester with aqueous NaOH, followed by acidification to yield the free carboxylic acid.
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Table 2: Hypothetical Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Ethanol, reflux, 12 h | Methyl ester intermediate | 65% |
| 2 | 2M NaOH, THF/H₂O, 60°C, 4 h | Carboxylic acid | 85% |
Industrial-Scale Considerations
Large-scale production would require optimization of:
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Solvent Systems: Replace ethanol with cheaper alternatives like isopropanol.
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Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization.
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Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (400 MHz, DMSO-d₆):
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δ 8.20 (s, 1H, thiazole H-2)
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δ 7.45–7.30 (m, 4H, aromatic H)
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δ 2.95 (s, 3H, C5-CH₃)
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δ 2.40 (s, 3H, C3-phenyl-CH₃)
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δ 12.50 (br s, 1H, COOH).
¹³C NMR (100 MHz, DMSO-d₆):
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δ 167.5 (COOH), 160.2 (C-4), 152.0 (C-2), 138.5–126.0 (aromatic C), 21.2 (C5-CH₃), 20.8 (C3-phenyl-CH₃) .
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
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1705 (C=O stretch, carboxylic acid)
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1600–1450 (aromatic C=C)
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1250 (C-N stretch)
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680 (C-S-C bending).
Biological Activity and Applications
Table 3: Hypothetical Biological Activity Data
| Assay Type | Result (IC₅₀/EC₅₀) | Reference Model |
|---|---|---|
| Antibacterial (E. coli) | 32 μM | Broth microdilution |
| Antiproliferative (MCF-7) | 18 μM | MTT assay |
Material Science Applications
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Coordination Chemistry: The carboxylic acid group facilitates metal chelation, forming complexes with Cu(II) or Fe(III) for catalytic applications.
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Polymer Additives: Enhances thermal stability in polyesters by scavenging free radicals.
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